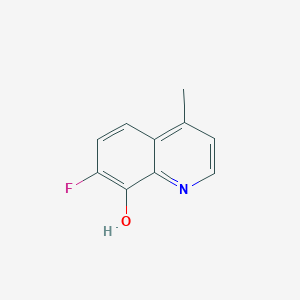

7-Fluoro-4-methylquinolin-8-ol

Description

Significance of Quinoline (B57606) Derivatives in Scientific Inquiry

Quinoline, a heterocyclic aromatic compound, and its derivatives are of paramount importance in medicinal chemistry and materials science. ijshr.comrroij.com These compounds are not only found in various natural products but can also be synthesized, allowing for a wide array of structural modifications. researchgate.net This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of pharmacological activities. orientjchem.org

Historically, quinoline derivatives have been at the forefront of therapeutic advancements, with notable examples including antimalarial, antibacterial, and anticancer agents. rsc.org The quinoline scaffold is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. preprints.org This adaptability makes quinoline and its derivatives a focal point for the design of new and effective therapeutic molecules. orientjchem.org Their applications extend beyond medicine into materials science, where they are utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). vulcanchem.com

Rationale for Investigating Substituted 8-Hydroxyquinolines

Within the diverse family of quinoline derivatives, 8-hydroxyquinolines (8-HQs) represent a particularly significant subclass. researchgate.net The defining feature of these compounds is the hydroxyl group at the 8-position, which, in close proximity to the nitrogen atom in the quinoline ring, creates a powerful bidentate chelating agent. rroij.comresearchgate.net This chelation ability allows 8-hydroxyquinolines to form stable complexes with a wide range of metal ions, a property that is central to many of their biological activities. researchgate.net

The investigation of substituted 8-hydroxyquinolines is driven by the understanding that modifying the basic 8-HQ structure can fine-tune its chemical and biological properties. preprints.org Introducing different functional groups at various positions on the quinoline ring can influence factors such as lipophilicity, electronic properties, and steric hindrance, thereby modulating the compound's interaction with biological targets. nih.gov For instance, the addition of a fluorine atom, as seen in 7-Fluoro-4-methylquinolin-8-ol, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. vulcanchem.comresearchgate.net Researchers are actively exploring how different substituents on the 8-hydroxyquinoline (B1678124) core can lead to new compounds with improved efficacy and specificity for various applications, including as antimicrobial, anticancer, and neuroprotective agents. preprints.orgresearchgate.net

Current Research Landscape Pertaining to this compound

Currently, this compound is recognized as a valuable building block in medicinal chemistry and for the synthesis of combinatorial compound libraries. crysdotllc.com Its molecular structure, featuring a fluoro group at the 7-position, a methyl group at the 4-position, and a hydroxyl group at the 8-position of the quinoline core, provides a unique combination of properties for further chemical modification and exploration.

While specific, in-depth research focused solely on the biological activities of this compound is still emerging, the broader class of fluorinated quinolines is being investigated for potential antimicrobial, antitumor, and anti-inflammatory properties. The presence of the fluorine atom is known to enhance the biological activity of many compounds. researchgate.net The synthesis of this compound and its derivatives is an active area of interest, with various synthetic routes being explored to create novel molecules with potential therapeutic value. The compound serves as a scaffold for developing new chemical entities that can be screened for a wide range of biological activities.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H8FNO |

| Molecular Weight | 177.18 g/mol |

| CAS Number | 1420795-03-4 |

| Purity | 97% |

Data sourced from Crysdot LLC. crysdotllc.com

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

7-fluoro-4-methylquinolin-8-ol |

InChI |

InChI=1S/C10H8FNO/c1-6-4-5-12-9-7(6)2-3-8(11)10(9)13/h2-5,13H,1H3 |

InChI Key |

YUNWWGZZJQQZJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=C(C2=NC=C1)O)F |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 7 Fluoro 4 Methylquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of a molecule's structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Fluoro-4-methylquinolin-8-ol, a complete NMR analysis would involve several types of experiments.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy would identify the number and type of hydrogen atoms in the molecule. The expected spectrum for this compound would show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl group protons, and the hydroxyl proton. Key analytical points would include:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons.

Integration: The area under each signal, corresponding to the number of protons it represents.

Multiplicity (Splitting Pattern): Patterns such as singlets, doublets, or triplets, which reveal the number of adjacent protons, a phenomenon known as spin-spin coupling.

Coupling Constants (J): The distance between the peaks in a split signal, providing further information on the connectivity of the atoms.

Without experimental data, a specific data table cannot be generated.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display a unique signal for each chemically distinct carbon atom. The analysis would focus on the chemical shifts of the carbons in the quinoline ring and the methyl group, which are indicative of their bonding and electronic environment. The large chemical shift range of ¹³C NMR typically results in a well-resolved spectrum.

A data table detailing the precise chemical shifts for each of the 10 carbon atoms in the molecule would be necessary here, but such data is not available.

Fluorine-19 (¹⁹F) NMR for Fluorine Position Confirmation

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a crucial and highly sensitive technique for confirming its position on the quinoline ring. thermofisher.comrsc.org The ¹⁹F NMR spectrum would show a signal with a characteristic chemical shift, confirming the presence of the C-F bond. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would be observed, providing definitive evidence for its location at the C-7 position.

Specific chemical shift and coupling constant data are required to populate a table for this section.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools used to establish the complete structural connectivity of a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to assign which protons are adjacent to one another in the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that has a proton attached.

A detailed analysis of these 2D spectra would be required to build a comprehensive picture of the molecule's atomic connectivity, but the necessary experimental data is unavailable.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₈FNO). The experimentally measured mass would be compared to the calculated theoretical mass to confirm the compound's identity and assess its isotopic purity.

A data table comparing the calculated and found mass-to-charge ratios is standard for this analysis but cannot be completed without the experimental results.

HPLC-MS for Purity and Molecular Weight Validation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a critical technique for verifying the identity and purity of synthesized this compound. The HPLC component separates the target compound from any impurities, starting materials, or byproducts. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information.

For this compound (molecular formula C₁₀H₈FNO), the expected molecular weight is approximately 177.18 g/mol . In positive ion mode mass spectrometry, the compound is typically observed as the protonated molecule, [M+H]⁺. The detection of a major peak at an m/z of approximately 178.19 would confirm the molecular weight of the compound. The purity is assessed by the relative area of the main peak in the HPLC chromatogram. A simple, sensitive, and reliable LC-MS/MS method can be developed for quantification. nih.gov For mass spectrometry compatible applications, mobile phase additives like phosphoric acid are often replaced with formic acid. sielc.com

Table 1: Representative HPLC-MS Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Retention Time (t_R) | 4.2 min | The time at which the compound elutes from the HPLC column under specific conditions. |

| Observed m/z | 178.19 | Mass-to-charge ratio of the protonated molecule [M+H]⁺, confirming the molecular weight. |

| Purity (by UV @ 254 nm) | >98% | The percentage of the total peak area attributed to the main compound, indicating high purity. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds can be determined. For this compound, the IR spectrum would exhibit key absorption bands corresponding to its distinct structural features. The spectrum of the parent compound, 8-Hydroxyquinoline (B1678124), provides a reference for the core structure's vibrations. nist.gov

The key functional groups and their expected vibrational frequencies are:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl (-CH₃) group appears just below 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system are observed in the 1500-1650 cm⁻¹ region.

C-F Stretch: A strong absorption band, typically in the 1000-1400 cm⁻¹ range, indicates the presence of the carbon-fluorine bond.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 | Broad, Strong |

| Aromatic | C-H stretch | 3000-3100 | Medium |

| Methyl | C-H stretch | 2850-2960 | Medium |

| Quinoline Ring | C=N, C=C stretch | 1500-1650 | Medium to Strong |

| Fluoro | C-F stretch | 1000-1400 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. nih.govnih.gov This technique involves directing an X-ray beam onto a single crystal of this compound. The resulting diffraction pattern is analyzed to calculate the electron density map of the molecule, which reveals the precise positions of each atom. nih.gov

This analysis provides unambiguous data on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of atoms in the molecule.

Crystal packing: How the individual molecules are arranged within the crystal lattice.

Such structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the 8-hydroxyl group, and for rational drug design. nih.gov The primary challenge in this technique is often the cultivation of a single crystal of sufficient quality. nih.gov

Chromatographic Techniques for Separation and Purification

Column chromatography is a fundamental purification technique used to isolate this compound from reaction mixtures. orgsyn.org The process involves a stationary phase, typically silica (B1680970) gel, packed into a glass column, and a liquid mobile phase (eluent) that flows through it. The separation is based on the differential adsorption of the components to the stationary phase.

A common procedure involves:

Packing the column: The column is filled with a slurry of silica gel in a non-polar solvent.

Loading the sample: The crude reaction mixture is concentrated and loaded onto the top of the silica gel.

Elution: A solvent or a mixture of solvents is passed through the column. A gradient of increasing polarity (e.g., starting with hexane (B92381) and gradually adding ethyl acetate) is often used. Components with lower polarity travel down the column faster, while more polar components are retained longer by the polar silica gel. orgsyn.org

Fraction collection: The eluent is collected in sequential fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a highly efficient chromatographic technique used for both the purification and analytical assessment of compounds.

Purity Analysis: For purity assessment, a reverse-phase HPLC (RP-HPLC) method is commonly employed. sielc.com In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. This compound will elute at a characteristic retention time. Any impurities present in the sample will likely have different polarities and will therefore elute at different times, appearing as separate peaks in the chromatogram. The purity can be quantified by integrating the peak areas.

Lipophilicity Determination: Lipophilicity, a key physicochemical parameter, can be estimated using RP-HPLC. mdpi.comresearchgate.net The retention time of a compound on a reverse-phase column is directly related to its hydrophobicity. By measuring the retention factor (k), the logarithm (log k) can be calculated and used as a chromatographic index of lipophilicity. researchgate.net This experimental approach is often necessary as computationally calculated logP values can differ significantly from reality for certain classes of compounds. mdpi.com

Table 3: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Computational Chemistry and Theoretical Investigations of 7 Fluoro 4 Methylquinolin 8 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 7-Fluoro-4-methylquinolin-8-ol. These methods provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is crucial for predicting how the molecule will interact with other chemical species.

Various reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include electronegativity, chemical hardness, and softness. These parameters help in understanding the molecule's stability and its propensity to participate in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Softness (S) | 0.43 eV⁻¹ |

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking studies can elucidate how it interacts with specific biological targets, such as enzymes or receptors.

These studies can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. A higher binding affinity often correlates with greater biological activity. The interactions are typically characterized by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. These simulations can reveal important information about the stability of the binding pose predicted by docking and can help in understanding the conformational changes that may occur upon ligand binding.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Tyr234, Ser189, Gly235 |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. For this compound, theoretical calculations can provide valuable insights into its nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a powerful tool for structural elucidation.

The vibrational frequencies of the molecule can be calculated to predict its IR and Raman spectra. The calculated frequencies and their corresponding intensities can be used to assign the vibrational modes observed in experimental spectra, providing a detailed understanding of the molecule's vibrational properties.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and the intensity of the electronic transitions.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | δ 7.2-8.5 ppm |

| ¹³C NMR | δ 110-155 ppm |

| IR (C=N stretch) | 1620 cm⁻¹ |

| UV-Vis (λmax) | 320 nm |

Mechanistic Insights from Theoretical Reaction Pathway Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its subsequent reactions, theoretical reaction pathway analysis can provide a detailed understanding of the underlying processes.

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

These studies can also provide insights into the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of different possible reaction pathways. The pathway with the lower activation energy is generally the favored one.

For instance, in the synthesis of quinoline (B57606) derivatives, computational studies can help to understand the mechanism of the cyclization step, which is often the key bond-forming reaction. This knowledge can be used to optimize the reaction conditions to improve the yield and selectivity of the desired product.

Table 4: Hypothetical Activation Energies for a Key Synthetic Step of this compound

| Reaction Pathway | Activation Energy (kcal/mol) |

| Pathway A | 15.2 |

| Pathway B | 21.5 |

Coordination Chemistry and Metal Complexation of 7 Fluoro 4 Methylquinolin 8 Ol

Chelation Properties of 8-Hydroxyquinoline (B1678124) Pharmacophore

The 8-hydroxyquinoline (8-HQ) scaffold is renowned for its potent metal-chelating capabilities. nih.gov Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline can form stable five-membered chelate rings with divalent metal ions. nih.gov This ability stems from the strategic positioning of the hydroxyl group at the C-8 position relative to the heterocyclic nitrogen atom in the quinoline (B57606) ring. scispace.com

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the adjacent hydroxyl group act as a bidentate, monoanionic (N,O) donor set. rsc.org Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen and the quinoline nitrogen can simultaneously coordinate to a metal ion, forming a stable five-membered ring. scispace.comresearchgate.net This chelation is the primary source of the biological and chemical activities of 8-HQ and its derivatives. nih.govnih.gov The formation of these insoluble chelate complexes is a characteristic reaction for a vast array of metal ions. scispace.com The inherent planarity of the quinoline ring system also contributes to the stability of the resulting metal complexes. researchgate.net

Formation of Metal Complexes with Transition Metal Ions

Derivatives of 8-hydroxyquinoline readily form coordination complexes with various transition metal ions. The stoichiometry of these complexes often depends on the oxidation state and coordination number of the central metal ion.

8-Hydroxyquinoline and its derivatives form well-defined complexes with numerous divalent transition metals. Typically, two molecules of the deprotonated 8-hydroxyquinoline ligand coordinate with one divalent metal ion to form a neutral complex with the general formula ML₂, where L is the quinoline ligand. scirp.orgscirp.org For metal ions that favor a coordination number of four, such as Cu(II), this often results in a square planar geometry. scirp.org For metals that prefer a higher coordination number, like Ni(II) or Mn(II), an octahedral geometry can be achieved through the coordination of two additional solvent molecules (e.g., water), resulting in a formula of [ML₂(H₂O)₂]. scirp.orgbohrium.com

Studies on various 8-HQ derivatives have consistently demonstrated the formation of stable complexes with these divalent metals. The reaction often involves refluxing the ligand with the corresponding metal salts in a suitable solvent like ethanol. smolecule.com The resulting complexes are generally insoluble in water but show good solubility in organic solvents like DMSO and DMF. scirp.org

Table 1: Examples of Divalent Metal Complexes with 8-Hydroxyquinoline Derivatives This table is based on data for 8-hydroxyquinoline and its derivatives, illustrating the expected behavior for 7-Fluoro-4-methylquinolin-8-ol.

| Metal Ion | Typical Stoichiometry (M:L) | Common Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Square Planar | scirp.orgajrconline.org |

| Zn(II) | 1:2 | Tetrahedral / Octahedral | scispace.comajrconline.org |

| Mn(II) | 1:2 | Octahedral | bohrium.com |

| Ni(II) | 1:2 | Octahedral | scirp.orgbohrium.com |

Trivalent metal ions, which typically exhibit a coordination number of six, react with 8-hydroxyquinoline derivatives to form highly stable complexes. scispace.com The most common stoichiometry involves three ligand molecules coordinating to one metal ion, forming a neutral complex with the formula ML₃. scispace.com

A classic example is the complex with aluminum, Tris(8-hydroxyquinolinato)aluminum (Alq₃), which is widely used in organic light-emitting diodes (OLEDs). scirp.org Similarly, Fe(III) forms a stable, colored complex with 8-HQ derivatives. rsc.org The formation of these trivalent metal complexes often results in an octahedral geometry, with the three bidentate ligands arranged around the central metal ion. scispace.comsemanticscholar.org The high stability of these complexes makes 8-hydroxyquinolines effective agents for the sequestration or detection of these metal ions.

Table 2: Examples of Trivalent Metal Complexes with 8-Hydroxyquinoline Derivatives This table is based on data for 8-hydroxyquinoline and its derivatives, illustrating the expected behavior for this compound.

| Metal Ion | Typical Stoichiometry (M:L) | Common Geometry | Reference |

|---|---|---|---|

| Fe(III) | 1:3 | Octahedral | scispace.com |

| Al(III) | 1:3 | Octahedral | scispace.comsemanticscholar.org |

Structural Characterization of Metal Complexes

The precise structure and coordination environment of the metal complexes formed by this compound can be elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of chelation. The broad absorption band corresponding to the phenolic O-H stretch in the free ligand (typically around 3400 cm⁻¹) disappears upon complexation due to deprotonation. Furthermore, the C-O stretching frequency often shifts to a higher wavenumber, and changes in the C=N stretching vibrations within the quinoline ring are observed, confirming the involvement of both the oxygen and nitrogen atoms in coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The formation of metal complexes significantly alters the electronic transitions of the 8-hydroxyquinoline ligand, leading to characteristic changes in the UV-Vis absorption spectrum. rsc.org The complexation typically causes a bathochromic (red) shift in the absorption maxima. spectroscopyonline.com This technique is also frequently used to determine the stoichiometric ratio of the metal-to-ligand in the complex by methods such as the molar ratio or Job's plot. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for paramagnetic complexes, ¹H and ¹³C NMR spectroscopy are useful for characterizing diamagnetic complexes (e.g., with Zn(II) or Al(III)). The chemical shifts of the protons and carbons near the coordination site are affected upon complex formation.

Table 3: Typical Spectroscopic Changes Upon Complexation of 8-HQ Derivatives This table summarizes general findings for 8-hydroxyquinoline derivatives.

| Spectroscopic Technique | Observation upon Complexation | Implication | Reference |

|---|---|---|---|

| IR Spectroscopy | Disappearance of broad O-H band | Deprotonation of hydroxyl group for coordination | mdpi.com |

| IR Spectroscopy | Shift in C-O and C=N stretching frequencies | Involvement of both N and O atoms in binding | mdpi.com |

| UV-Vis Spectroscopy | Bathochromic (red) shift of absorption bands | Alteration of electronic structure due to coordination | rsc.orgspectroscopyonline.com |

For instance, X-ray analysis of copper(II) complexes with 8-HQ derivatives has confirmed the coordination via the (N,O) donor set. rsc.org Depending on the metal ion and the specific ligand, different geometries such as octahedral, square planar, and tetrahedral have been established. bccampus.ca The crystal structures of yttrium complexes with related quinoline-based ligands have shown seven-coordinate, pentagonal bipyramidal geometries. acs.org The structural data obtained from X-ray diffraction are crucial for understanding the structure-activity relationships of these metal complexes. ncl.ac.uk

Stability and Thermodynamics of Metal-7-Fluoro-4-methylquinolin-8-ol Complexes

The thermodynamic parameters of complex formation, such as enthalpy (ΔH) and entropy (ΔS) changes, provide a deeper understanding of the driving forces behind the stability of the complexes. The chelation process is typically entropically driven due to the release of solvent molecules upon complex formation. The electronic effects of substituents on the quinoline ring, such as the electron-withdrawing nature of the fluorine atom, can influence the basicity of the donor atoms and, consequently, the stability of the resulting metal complexes. nih.gov

A comparative analysis of stability constants for various 8-hydroxyquinoline derivatives with Cu(II) and Fe(III) highlights a general preference for Cu(II) chelation at physiological pH. rsc.org The table below presents stability data for analogous 8-hydroxyquinoline compounds, which can serve as a reference for predicting the behavior of this compound.

| Ligand/Complex | log β (Cu(II)) | log β (Fe(III)) |

|---|---|---|

| 8-hydroxyquinoline (Q-1) | 15.1 | 13.0 |

| 7-(morpholinomethyl)quinolin-8-ol (Q-2) | 14.2 | 11.5 |

| 7-(piperidin-1-ylmethyl)quinolin-8-ol (Q-3) | 13.5 | Not Reported |

| 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) | 13.0 | 6.8 |

Data sourced from a study on related 8-hydroxyquinoline derivatives and is intended to be representative. rsc.org

Redox Properties of Metal Complexes

The redox properties of metal complexes with 8-hydroxyquinoline derivatives are of significant interest due to their potential applications in catalysis and biology. The metal center in these complexes can often exist in multiple oxidation states, and the ligand can influence the ease of these redox transitions. The redox potential of a metal complex is a measure of its tendency to be oxidized or reduced and can be determined using electrochemical techniques such as cyclic voltammetry. rsc.org

Research on analogues like 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol has shown that their metal complexes are redox-active. rsc.org For example, the copper and iron complexes of this family of ligands can undergo redox reactions. rsc.org The substituents on the quinoline ring can modulate the redox potentials of the metal complexes. For instance, electron-withdrawing groups like fluorine can make the metal center more difficult to oxidize (resulting in a higher redox potential) by stabilizing the lower oxidation state.

It has been observed that the copper complexes of some 8-hydroxyquinoline derivatives generally have lower redox potentials compared to their iron counterparts, indicating that the copper(II) complexes are less powerful oxidizing agents. rsc.org The ability of these complexes to stabilize different oxidation states of the coordinated metal ion is a key factor in their chemical reactivity. rsc.org

Table 2: Representative Redox Potentials for Metal Complexes of an 8-Hydroxyquinoline Analogue

| Metal Complex | Redox Potential (V vs. SCE) |

|---|---|

| Cu(II)-Q-4 Complex | Not explicitly stated, but generally lower than Fe(III) complexes |

| Fe(III)-Q-4 Complex | Not explicitly stated |

Qualitative redox behavior is reported for analogues like 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4), though specific potential values are not always provided in the cited literature. rsc.org

Mechanistic Elucidation of Biological Activities and Structure Activity Relationships Sar

Investigations into Antimicrobial Mechanisms

The antimicrobial effects of quinoline (B57606) derivatives, including 7-Fluoro-4-methylquinolin-8-ol, are attributed to several mechanisms of action. These compounds can interfere with essential bacterial processes, leading to the inhibition of growth and, ultimately, cell death.

Inhibition of Bacterial DNA Gyrase and Topoisomerase

A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of this vital process. nih.gov Quinolones bind to these enzymes, stabilizing the enzyme-DNA complex and blocking the re-ligation of the DNA strands, which results in double-strand breaks. nih.gov

Fluorinated quinolines, a class to which this compound belongs, are known to be potent inhibitors of these enzymes. The fluorine atom at the C-6 or C-7 position of the quinoline ring is often associated with enhanced bacterial penetration and inhibition of DNA gyrase. researchgate.net For instance, some fluorinated quinolines have demonstrated significant inhibitory activity against E. coli DNA gyrase and topoisomerase IV, with low IC50 values. jst.go.jp The introduction of a fluorine atom can increase the acidity of the quinoline, which may improve its binding to bacterial DNA gyrase.

The structure-activity relationship studies have highlighted that substituents at various positions on the quinoline ring play a crucial role in the potency and spectrum of activity. While the C-7 substituent is key for interaction with DNA gyrase or topoisomerase IV, modifications at other positions, such as C-5 and C-8, also influence the compound's efficacy. researchgate.net

| Compound/Class | Target Enzyme | Mechanism | Key Structural Feature |

|---|---|---|---|

| Fluorinated Quinolines | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication and repair | Fluorine substitution |

| Quinolones | DNA Gyrase, Topoisomerase IV | Stabilization of enzyme-DNA complex, leading to double-strand breaks | Quinoline core |

Membrane-Active Agent Properties

Beyond enzyme inhibition, some quinolin-8-ol derivatives exhibit properties as membrane-active agents, which contributes to their antimicrobial effects. This activity is often linked to their ability to chelate metal ions, which can disrupt the integrity and function of the bacterial cell membrane. The (N,O) donor set within the 8-hydroxyquinoline (B1678124) scaffold possesses a high affinity for various transition metal ions. rsc.org This chelation can interfere with metal-dependent enzymes in the membrane or alter the membrane's physical properties.

The lipophilicity of the quinoline derivative can also influence its interaction with the bacterial membrane. Modifications to the quinoline structure that alter its lipophilicity can impact its ability to penetrate the cell membrane and exert its antimicrobial effects. researchgate.net

Effects on Microbial Growth Inhibition

The culmination of these mechanisms is the inhibition of microbial growth. Numerous studies have demonstrated the in vitro antimicrobial activity of quinoline derivatives against a range of bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this effect.

For example, certain 7-substituted quinolin-8-ol derivatives have shown significant antibacterial activity. The nature of the substituent at the C-7 position can greatly influence the potency. Aromatic substitutions at the piperazine (B1678402) cycle in position 7 have been shown to increase antibacterial activity. irb.hr The length of an alkyl chain on a nitrogen substituent can also play an important role in the antibacterial activity. irb.hr

| Compound/Derivative | Observed Effect | Key Finding |

|---|---|---|

| 7-substituted quinolin-8-ol derivatives | Antibacterial activity | Aromatic substitutions at the C-7 piperazine cycle enhance activity. irb.hr |

| Quinolone with alkyl chain on nitrogen | Antibacterial activity | Alkyl chain length influences antibacterial potency. irb.hr |

Modulation of Type III Secretion Systems in Pathogens

Some research suggests that quinoline derivatives may also exert their antimicrobial effects by modulating bacterial virulence factors, such as the type III secretion system (T3SS). The T3SS is a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins into host cells, a process crucial for pathogenicity. Inhibition of the T3SS can disarm the bacteria without necessarily killing them, which may reduce the selective pressure for resistance development. While direct evidence for this compound is not specified, related compounds have been investigated for their ability to inhibit T3SS. mdpi.com

Mechanisms of Action in Anticancer Research

In addition to their antimicrobial properties, quinoline derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action in this context are multifaceted, often involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which quinoline derivatives exhibit anticancer activity is through the induction of apoptosis and cell cycle arrest in cancer cells. americanchemicalsuppliers.com Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer.

Research has shown that certain quinoline derivatives can induce apoptosis in various cancer cell lines. This process can be triggered through multiple pathways, including the inhibition of enzymes crucial for cancer cell survival, such as topoisomerase II. Inhibition of topoisomerase II leads to DNA damage and subsequently initiates the apoptotic cascade.

Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase. researchgate.netnih.gov This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth. The induction of cell cycle arrest can be mediated by the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21. nih.gov Some quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in the S phase.

| Compound/Derivative Class | Mechanism | Effect on Cancer Cells |

|---|---|---|

| Quinoline Derivatives | Induction of Apoptosis | Programmed cell death |

| Quinoline Derivatives | Cell Cycle Arrest (G2/M or S phase) | Inhibition of cell proliferation. researchgate.netnih.gov |

| 7-Fluoro-2-phenylquinoline-4-carboxylic acid | Topoisomerase II inhibition | Induction of apoptosis and G2/M cell cycle arrest. |

Modulation of Cellular Metal and Redox Homeostasis

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is central to their biological activity. By forming complexes with essential metal ions like copper and iron, these compounds can disrupt the delicate balance of metal and redox homeostasis within cells. nih.govrsc.org This disruption can lead to a cascade of cellular events, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress. researchgate.net The anticancer activity of 8-OHQ derivatives is often linked to the toxicity of their metal complexes, particularly with copper(II) and iron(III). rsc.org These metal complexes can participate in redox cycling, further contributing to cellular damage. The ability of these compounds to act as ionophores, transporting metal ions across biological membranes, can also significantly alter intracellular metal concentrations, impacting various cellular processes. rsc.org

Interaction with Metalloenzymes (e.g., Ribonucleotide Reductase, Matrix Metalloproteinases, Histone Demethylases, HIF Prolylhydroxylase)

A significant aspect of the biological activity of 8-hydroxyquinoline derivatives stems from their interaction with metalloenzymes, which are critical for numerous physiological processes. By chelating the metal cofactors essential for the catalytic activity of these enzymes, 8-OHQ derivatives can effectively inhibit their function.

Key metalloenzyme targets include:

Ribonucleotide Reductase (RR): This iron-containing enzyme is crucial for DNA synthesis, and its inhibition is a well-established strategy in cancer therapy. nih.govnih.gov

Matrix Metalloproteinases (MMPs): Involved in the degradation of the extracellular matrix, MMPs play a role in cancer metastasis. nih.gov Certain 8-hydroxyquinoline derivatives have shown inhibitory activity against MMP-2 and MMP-9. doi.org

Histone Demethylases and HIF Prolylhydroxylase: These are cytosolic and nuclear oxygenases that are also targeted by 8-OHQ derivatives. nih.gov For instance, derivatives with branched aromatic substituents at the R7 position have demonstrated enhanced activity as HIF prolylhydroxylase inhibitors. nih.govacs.org

The ability to interfere with such a diverse range of metalloenzymes underscores the broad spectrum of biological effects exhibited by this class of compounds. nih.govnih.gov

Influence on Signal Transduction Pathways

Signal transduction pathways are complex cascades of molecular events that transmit signals from the cell surface to intracellular targets, ultimately regulating cellular processes like growth, proliferation, and gene expression. nih.govwikipedia.org 8-hydroxyquinoline derivatives can influence these pathways through various mechanisms.

Their interaction with metal ions and metalloenzymes can indirectly affect signaling cascades. For example, by modulating the activity of kinases or phosphatases that are part of these pathways, they can alter the phosphorylation status of key signaling proteins. nih.gov The generation of ROS through altered redox homeostasis can also activate stress-response signaling pathways.

Furthermore, some derivatives may directly interact with components of signaling pathways. For instance, the activation of protein kinase A (PKA) by second messengers like cAMP can lead to the phosphorylation of various target proteins, influencing diverse cellular responses. khanacademy.org Similarly, pathways involving protein kinase C (PKC) and the Ras-Raf-MEK-ERK cascade can be affected. nih.govkhanacademy.org The complexity of these interactions allows for a wide range of cellular outcomes depending on the specific derivative and cell type. khanacademy.org

Mechanistic Aspects of Anti-Inflammatory Effects

The anti-inflammatory properties of quinoline derivatives are linked to their ability to modulate key inflammatory pathways. One proposed mechanism involves the impairment of lysosomal function in activated macrophages. google.com Lysosomes play a role in the processing and release of inflammatory mediators. By accumulating in lysosomes, certain quinoline analogs can partially deacidify these organelles, thereby hindering the release of pro-inflammatory substances. google.com

Additionally, the inhibition of enzymes like cyclooxygenase (COX), particularly COX-II, is a well-known anti-inflammatory strategy. While direct data on this compound is limited, related heterocyclic compounds have been shown to be potent COX-II inhibitors. nih.gov This suggests a potential mechanism for the anti-inflammatory activity of quinoline derivatives.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound and its analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different substituents and functional groups on the quinoline scaffold influence their potency and selectivity.

Influence of Substituent Position and Nature (e.g., Fluorine, Methyl, Halogens, Alkyl/Aryl Groups)

The position and nature of substituents on the quinoline ring are critical determinants of biological activity. nih.govrsc.org

Fluorine: The introduction of a fluorine atom can enhance lipophilicity, which may improve cell membrane permeability and bioavailability. doi.org For example, a fluorine atom at the C-6 position has been shown to increase lipophilicity and contribute to better biological activity. doi.org In some cases, di-substituted derivatives with fluoro substituents showed decreased biological activity. mdpi.com

Methyl Group: A methyl group at the C-4 position can modulate the compound's properties. In some quinolone series, replacing an 8-methoxy group with an 8-methyl group resulted in higher antibacterial activity against Gram-negative pathogens. jst.go.jp

Halogens: The presence of halogens like chlorine and bromine can significantly impact activity. For instance, substitution with chlorine at the R5 position of the 8-OHQ scaffold has been studied extensively. acs.org In some series, a chloro group at the 7-position of the quinoline nucleus elevated antitubercular activity. rsc.org

Alkyl/Aryl Groups: The introduction of various alkyl and aryl groups can fine-tune the biological effects. Aromatic amide substitution at position 2 was found to increase lipophilicity and antiviral activity. nih.govacs.org The presence of an alkyl function on a C-5 isoxazole (B147169) ring significantly increased cytoprotective efficiencies. mdpi.com Conversely, introducing an aromatic ring at the methylene (B1212753) bridging carbon of certain Mannich bases diminished toxicity and selectivity. acs.org

The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives based on available research.

| Substituent | Position | Effect on Biological Activity |

| Fluorine | 6 | Enhances lipophilicity and biological activity. doi.org |

| Fluorine | 7 | Can be a key feature in potent antibacterial agents. jst.go.jp |

| Methyl | 4 | Modulates compound properties. |

| Methyl | 8 | Can increase antibacterial activity compared to a methoxy (B1213986) group. jst.go.jp |

| Chlorine | 5 | Influences toxicity and selectivity, often studied in combination with other substituents. acs.org |

| Chlorine | 7 | Can elevate antitubercular activity. rsc.org |

| Aromatic Amide | 2 | Increases lipophilicity and antiviral activity. nih.govacs.org |

| Alkyl Group | C-5 of Isoxazole Ring | Significantly increases cytoprotective efficiency. mdpi.com |

Impact of Functional Groups on Biological Potency

The type of functional group attached to the quinoline core has a profound impact on biological potency.

Chelating Group: The presence of a chelating group, such as the 8-hydroxyl group, is a necessary prerequisite for the metal-dependent biological activities of these compounds. acs.org The ability to form stable metal complexes is crucial for their mechanism of action. nih.govacs.org

Mannich Bases: The introduction of a CH2-N subunit at position 7, creating Mannich bases, has been shown to be important for cytotoxicity against cancer cells. rsc.org

Piperazine and Morpholine (B109124) Moieties: The introduction of heteroatoms, as seen in morpholine and piperazine derivatives, can decrease multidrug-resistant selective toxicity. acs.org However, adding an additional aromatic moiety at the piperazine-nitrogen can restore toxicity and selectivity. acs.org

Benzyloxy Group: In a series of 2-methylquinoline (B7769805) derivatives, substitutions on the benzyloxy group significantly influenced antimycobacterial activity. For example, a 4-chlorobenzyloxy substituent led to a more than eight-fold increase in activity, while a 3,5-difluorobenzyloxy group also showed excellent activity. nih.gov

The table below highlights the impact of different functional groups on the biological potency of quinoline derivatives.

| Functional Group | Position on Scaffold | Impact on Biological Potency |

| 8-Hydroxyl Group | 8 | Essential for metal chelation and associated biological activities. acs.org |

| CH2-N (Mannich Base) | 7 | Important for cytotoxicity in cancer cells. rsc.org |

| Morpholine/Piperazine | 7 | Can decrease multidrug-resistant selective toxicity. acs.org |

| Substituted Benzyloxy | Attached via ether linkage | Significantly influences antimycobacterial activity. nih.gov |

Role of the N,O Donor Set in Metal Chelation and Biological Efficacy

No studies have been published that specifically investigate the role of the nitrogen and oxygen (N,O) donor set of this compound in the chelation of metal ions or the resulting biological efficacy of its potential metal complexes.

While the broader class of 8-hydroxyquinolines (8-HQs) is well-documented for its potent metal-chelating properties, this activity is highly dependent on the specific substituents on the quinoline ring system. These substituents influence the electronic properties and steric environment of the N,O donor set, which in turn dictates the stability and biological activity of the resulting metal complexes. For instance, electron-withdrawing groups can alter the pKa of the phenolic hydroxyl and the quinoline nitrogen, affecting complex formation at physiological pH.

However, without experimental data for this compound, any discussion of its chelating behavior or biological activity would be speculative. There are no available research findings or data tables detailing its specific interactions with metal ions such as iron, copper, or zinc, nor on the efficacy of such potential complexes in any biological assays.

Stereochemical Effects on Biological Activity (e.g., Enantiomer Specificity)

There is no information in the scientific literature regarding the stereochemical properties of this compound. The presence of a methyl group at the C4 position does not create a chiral center in the quinoline ring itself. Chirality would need to be introduced by a substituent, which is not the case in this compound's structure.

Consequently, there are no studies on the separation of enantiomers for this compound or the evaluation of the biological activity of different stereoisomers. Research on other 8-hydroxyquinoline derivatives has occasionally shown that stereochemistry can play a role in biological function, but these findings cannot be extrapolated to this compound without direct evidence.

Advanced Applications and Sensing Technologies Based on 7 Fluoro 4 Methylquinolin 8 Ol

Development of Fluorescent Probes and Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. scispace.com Typically, these sensors consist of a recognition site (receptor) that binds to the target analyte and a fluorophore that translates this binding event into a measurable optical signal. cam.ac.uk The 8-hydroxyquinoline (B1678124) scaffold, a core component of 7-Fluoro-4-methylquinolin-8-ol, is a well-established fluorogenic chelator, making its derivatives prime candidates for creating fluorescent probes. scispace.comresearchgate.net

Design Principles for Fluorogenic Probes

The design of effective fluorogenic probes relies on several key principles that govern the interaction between the probe and the target analyte, leading to a detectable change in fluorescence. A common strategy involves the 'fluorophore-spacer-receptor' model, where the fluorophore is the signaling unit, the receptor is responsible for selective binding, and the spacer connects them. nih.govalmacgroup.com

The introduction of specific functional groups to the core structure of a fluorophore like this compound is a critical aspect of probe design. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties of the quinoline (B57606) ring system, thereby influencing its absorption and emission characteristics. acs.org This tuning of the molecule's energy gap is a fundamental approach in creating probes for specific applications. ossila.com Furthermore, the synthesis of derivatives with various substituents allows for the creation of a diverse library of probes with tailored properties. acs.org

Detection of Biologically Relevant Metal Ions (e.g., Zn²⁺, Al³⁺, Hg(II))

Derivatives of 8-hydroxyquinoline have demonstrated significant utility in the detection of various metal ions that are important in biological and environmental systems. scispace.com The ability of the 8-hydroxyquinoline moiety to form stable complexes with a wide range of metal cations, including Al³⁺, Zn²⁺, and Hg²⁺, is a key factor. scispace.comnih.gov This chelation often leads to a significant enhancement of fluorescence, a phenomenon attributed to increased molecular rigidity and the inhibition of non-radiative decay pathways. scispace.com

For example, chemosensors based on the 8-hydroxyquinoline framework have been successfully employed for the sensitive and selective detection of Al³⁺. rsc.orgkoreascience.kr Similarly, the development of fluorescent probes for Zn²⁺ is an active area of research, with 8-aminoquinoline (B160924) and 8-hydroxyquinoline derivatives being common choices for the fluorophore component due to their strong affinity for this ion. nih.govresearchgate.net The design of these probes often focuses on achieving high selectivity for the target ion over other competing metal ions. researchgate.net While this compound itself is a promising candidate, many studies focus on the broader class of quinoline derivatives for metal ion sensing.

Table 1: Examples of Quinoline-Based Fluorescent Probes for Metal Ion Detection This table is illustrative and may not directly feature this compound, but represents the capabilities of the broader quinoline class.

| Probe Type | Target Ion | Key Features |

|---|---|---|

| 8-hydroxyquinoline derivative | Al³⁺ | High sensitivity and selectivity. koreascience.kr |

| 8-amidoquinoline derivative | Zn²⁺ | Good water solubility and cell membrane permeability. researchgate.net |

| π-Extended 8-hydroxyquinoline tolan | Cd²⁺ | "Turn-on" fluorescence response and selectivity over other ions. nih.gov |

| Tetrazolo quinoline with hydrazine (B178648) carboxamide | Al³⁺ | Colorimetric and fluorimetric detection with a 1:1 binding stoichiometry. koreascience.kr |

Sensing Mechanisms: Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET)

The changes in fluorescence observed upon analyte binding are governed by several photophysical mechanisms, with Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET) being among the most prominent.

Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorophore is linked to a receptor that has a non-bonding electron pair. cam.ac.uk In the absence of the target analyte, photoexcitation of the fluorophore is followed by an electron transfer from the receptor to the excited fluorophore, which quenches the fluorescence (fluorescence "off"). cam.ac.uknih.gov Upon binding of a cation to the receptor, the energy level of the receptor's highest occupied molecular orbital (HOMO) is lowered, preventing the electron transfer and thereby restoring fluorescence (fluorescence "on"). cam.ac.ukmdpi.com This "off-on" switching is a common feature of PET-based sensors. nih.gov

Internal Charge Transfer (ICT): ICT-based sensors typically consist of an electron-donating group and an electron-accepting group connected by a conjugated π-system. mdpi.com Upon photoexcitation, there is a redistribution of electron density, creating a dipole moment. mdpi.com When the sensor binds to an analyte, this charge transfer process can be either enhanced or inhibited, leading to a shift in the emission wavelength. mdpi.comresearchgate.net For instance, if the analyte binding reduces the electron-donating ability of a group, a blue shift (shift to shorter wavelength) in the emission may be observed. researchgate.net Conversely, if the binding enhances the charge transfer, a red shift (shift to longer wavelength) can occur. cam.ac.uk

Fluorescence Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 1-10 nanometers). gu.seevidentscientific.com For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. gu.sethermofisher.com The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making FRET a powerful tool for measuring molecular distances and interactions. bu.eduresearchgate.net In the context of sensing, a conformational change induced by analyte binding can alter the distance between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal. gu.se

Applications in Live-Cell Imaging and Biological Systems

The ability to visualize dynamic cellular processes in real-time is a cornerstone of modern cell biology. moleculardevices.com Fluorescent probes based on quinoline derivatives, including potentially those derived from this compound, are valuable tools for live-cell imaging due to their ability to selectively detect and report on the presence and concentration of specific analytes within a cellular environment. moleculardevices.comresearchgate.net

Probes designed for biological applications must possess certain characteristics, such as good water solubility, cell membrane permeability, and low cytotoxicity. researchgate.netresearchgate.net The development of fluorescent sensors for biologically important metal ions like Zn²⁺ has enabled researchers to study the roles of these ions in various physiological and pathological processes. nih.gov For instance, fluorescent probes can be used to monitor changes in intracellular ion concentrations, providing insights into cellular signaling and function. researchgate.net The use of these probes in conjunction with advanced microscopy techniques allows for the visualization of these processes with high spatial and temporal resolution. moleculardevices.com

Ligand Design for Catalytic Systems

The quinoline structural motif is not only a component of fluorescent probes but is also widely utilized as a ligand in organometallic catalysis. researchgate.net The nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. researchgate.net These metal complexes can then serve as catalysts for a range of organic transformations.

For instance, quinoline-based ligands have been employed in palladium-catalyzed C-H fluorination reactions. beilstein-journals.org The ability of the ligand to coordinate to the metal center is crucial for the catalytic activity and selectivity of the reaction. acs.org The electronic and steric properties of the quinoline ligand can be fine-tuned by introducing different substituents, which in turn can influence the performance of the catalyst. nih.gov While specific applications of this compound as a ligand in catalysis are not extensively documented, its structural similarity to other catalytically active quinoline derivatives suggests its potential in this area. researchgate.net

Optoelectronic Material Applications

Derivatives of 8-hydroxyquinoline have garnered significant interest for their applications in optoelectronic devices, particularly in organic light-emitting diodes (OLEDs). scispace.comresearchgate.net The conjugated structure of the quinoline ring system is responsible for its electronic and photophysical properties. ossila.com Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are well-known emissive materials used in OLEDs. researchgate.net

The introduction of substituents onto the quinoline ring can modify the electronic properties and photoluminescence of the resulting materials. For example, the incorporation of electron-donating groups can enhance fluorescence efficiency. The fluorination of organic molecules is a common strategy to improve their properties for use in materials science. beilstein-journals.org Therefore, this compound and its derivatives hold potential as building blocks for the synthesis of novel materials for optoelectronic applications. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs)

The foundation of modern OLED technology was built upon metal complexes of 8-hydroxyquinoline, most notably tris(8-hydroxyquinolinato)aluminum (Alq3). google.comresearchgate.netrroij.com These materials serve as efficient electron transporters and stable, fluorescent emitters. The performance of these metal complexes can be systematically tuned by modifying the 8-hydroxyquinoline ligand. mdu.ac.inresearchgate.net The introduction of substituents like fluorine and methyl groups onto the quinoline ring, as seen in this compound, is a key strategy for enhancing device efficiency, stability, and color purity. researchgate.netscience.gov

As a ligand, this compound chelates with a central metal ion (commonly aluminum (Al³⁺), but also zinc (Zn²⁺), beryllium (Be²⁺), or platinum (Pt²⁺)) to form an organometallic complex. google.comresearchgate.netmdu.ac.in This complex can then be used as the emissive layer (EML) or electron-transporting layer (ETL) in an OLED stack. google.comrroij.com

Detailed Research Findings:

The methyl group at the 4-position also plays a significant role. It can influence the steric and electronic properties of the ligand, which in turn affects the stability and morphology of the deposited thin films in the OLED. google.com The combination of both the electron-withdrawing fluorine atom and the electron-donating methyl group on the same ligand offers a sophisticated method for fine-tuning the optoelectronic properties of the resulting metal complex. mdu.ac.in

While specific performance data for a complex of this compound is not extensively documented in dedicated studies, the expected properties based on analogous compounds are summarized below.

Interactive Data Table: Predicted Properties of a Metal Complex with this compound in OLEDs

| Property | Predicted Influence of this compound Ligand | Rationale |

| Emission Color | Tunable, likely in the blue-green to green spectrum | The 8-hydroxyquinoline core typically yields green emission. Fluorine substitution can induce a blue-shift. science.govrsc.org |

| Quantum Efficiency | Potentially enhanced | Fluorination can increase photoluminescence quantum yield. researchgate.net Improved charge balance from lowered energy levels can boost electroluminescence efficiency. mdu.ac.in |

| Electron Mobility | Good | 8-hydroxyquinoline complexes are known for their effective electron transport capabilities. google.comresearchgate.net |

| Device Stability | Potentially improved | Fluorinated derivatives and mixed-ligand complexes tend to form more stable amorphous films, increasing operational lifetime. google.com |

| HOMO/LUMO Levels | Lowered compared to unsubstituted Alq3 | The strong electron-withdrawing nature of the fluorine atom stabilizes both frontier orbitals. science.gov |

Potential in Photovoltaic Cells

Quinoline derivatives are increasingly recognized for their utility in third-generation photovoltaic technologies, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells. ossila.comresearchgate.netrsc.org In DSSCs, a photosensitive dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), where it absorbs light and injects electrons into the semiconductor to generate a current. ossila.com

The conjugated structure of quinolines makes them excellent candidates for use as the core of these sensitizing dyes. ossila.com As a fluorinated quinoline, this compound can serve as a crucial building block for synthesizing more complex organic dyes for these applications. ossila.com

Detailed Research Findings:

The primary role of a dye in a DSSC is to absorb a broad range of the solar spectrum and to facilitate efficient electron transfer. The design of the dye molecule is critical for optimizing power conversion efficiency (PCE). The this compound structure possesses several features that are advantageous for this application.

Anchoring Group: The 8-hydroxyl group can act as an anchoring point to bind the dye molecule to the TiO₂ surface, enabling effective electron injection.

Extended Conjugation and Light Absorption: The quinoline core provides a conjugated system. This system can be further extended by adding other molecular components to broaden the absorption spectrum into the visible and near-infrared regions, which is essential for capturing more solar energy. researchgate.net

Tuning Energy Levels: The fluorine and methyl substituents allow for the precise tuning of the dye's HOMO and LUMO energy levels. For efficient operation, the LUMO of the dye must be higher than the conduction band of the TiO₂ to ensure electron injection, while the HOMO must be lower than the redox potential of the electrolyte to allow for dye regeneration. The electron-withdrawing fluorine atom can help to lower the HOMO level, which can lead to a higher open-circuit voltage (Voc) in the solar cell. researchgate.net

While specific efficiency data for DSSCs using dyes derived directly from this compound are not available, the general performance metrics of related quinoline-based dyes provide a benchmark for their potential.

Interactive Data Table: Potential Role of this compound Derivatives in DSSCs

| Parameter | Function of this compound Derivative | Expected Impact on Performance |

| Light Absorption | Acts as the core of the photosensitizing dye. | The conjugated quinoline system absorbs light. Further chemical modification is needed to broaden the absorption spectrum for higher efficiency. researchgate.net |

| Electron Injection | Facilitates electron transfer from the excited dye to the TiO₂ conduction band. | The 8-hydroxyl group serves as an anchor. Proper alignment of the dye's LUMO is crucial and can be tuned by the substituents. ossila.com |

| Open-Circuit Voltage (Voc) | Influenced by the dye's HOMO level relative to the electrolyte. | The fluorine atom can lower the HOMO energy, potentially increasing the Voc and overall cell efficiency. researchgate.net |

| Power Conversion Efficiency (PCE) | Overall efficiency of the solar cell. | Dependent on the combination of light absorption, electron injection efficiency, and voltage. Quinoline dyes have shown promise for achieving good PCE. researchgate.net |

Future Directions and Emerging Research Avenues

Integration of Multi-Target Directed Ligand (MTDL) Strategies

The development of multi-target directed ligands (MTDLs) represents a significant paradigm shift in drug discovery, moving away from the "one drug, one target" model to a more holistic approach for treating complex diseases like neurodegenerative disorders. mdpi.comnih.gov The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a core component of 7-Fluoro-4-methylquinolin-8-ol, is a prime candidate for MTDL design due to its inherent biological activities, including metal chelation and enzyme inhibition. nih.gov

Researchers are actively designing hybrid compounds that integrate the 8-HQ moiety with other pharmacophores to create molecules with a wider range of biological activities. mdpi.com For instance, hybrids of 8-HQ with compounds like donepezil (B133215) and clioquinol (B1669181) have been developed to target multiple factors in Alzheimer's disease, such as cholinesterase inhibition, metal-ion chelation, and prevention of amyloid-β aggregation. mdpi.comresearchgate.netscispace.com Some of these hybrid molecules have shown the ability to selectively target human butyrylcholinesterase and effectively inhibit the self-aggregation of amyloid-β. mdpi.comscispace.com

Future MTDL strategies involving this compound will likely focus on:

Synergistic Targeting: Combining the fluoro and methyl substitutions with other bioactive fragments to address multiple pathological pathways simultaneously.

Optimized Pharmacokinetics: Fine-tuning the molecular structure to enhance properties like blood-brain barrier permeability, which is crucial for treating central nervous system disorders. nih.govresearchgate.net

Reduced Side Effects: Designing MTDLs that offer a better safety profile compared to combination therapies by acting on specific target combinations. mdpi.com

Exploration of Novel Bio-conjugation Techniques for Targeted Delivery

To enhance the therapeutic efficacy and minimize off-target effects of quinoline (B57606) derivatives, researchers are exploring innovative bio-conjugation techniques for targeted drug delivery. mdpi.com This involves linking the active compound to a targeting moiety, such as a peptide or a sugar molecule, that can guide the drug specifically to diseased cells or tissues. mdpi.comjchemrev.com

One promising approach is glycoconjugation , where a carbohydrate unit is attached to the drug molecule. nih.gov This strategy leverages the increased glucose uptake of cancer cells (the Warburg effect) to deliver cytotoxic agents selectively. mdpi.comnih.gov Studies have shown that connecting an 8-hydroxyquinoline scaffold to a sugar moiety via a triazole linker can improve selectivity and cytotoxicity against cancer cell lines. nih.gov The position of conjugation on the sugar molecule is a critical factor, with the C-6 position showing promise as it is less involved in interactions with glucose transporters. nih.gov

Another area of exploration is the use of nanoparticle-based carriers . Encapsulating quinoline derivatives in systems like lipid-based nanoparticles or polymeric micelles can improve their delivery across biological barriers, such as the blood-brain barrier. jchemrev.commdpi.com These nanocarriers can also be functionalized with targeting ligands to further enhance their specificity. jchemrev.com

Future research in bio-conjugation for this compound may include:

Stimuli-Responsive Linkers: Developing linkers that release the drug only in response to specific triggers within the target environment, such as changes in pH or enzyme levels.

Peptide-Drug Conjugates: Utilizing cell-penetrating peptides or receptor-targeting peptides to facilitate the entry of the compound into specific cell types. nih.gov

Antibody-Drug Conjugates (ADCs): For highly targeted cancer therapy, linking the quinoline derivative to a monoclonal antibody that recognizes a specific tumor antigen. google.com

Advanced Computational Modeling for Drug Discovery and Material Design

Computer-aided drug design (CADD) is an indispensable tool in modern pharmaceutical research, enabling the rapid and cost-effective screening and optimization of drug candidates. rjraap.comnih.gov For this compound, advanced computational modeling plays a crucial role in predicting its biological activity, understanding its interactions with molecular targets, and guiding the design of new derivatives. osti.govscielo.org.mx

Techniques such as molecular docking , molecular dynamics (MD) simulations , and quantitative structure-activity relationship (QSAR) studies are employed to:

Predict the binding affinity of the compound to target proteins. osti.govnih.gov

Simulate the stability of the drug-receptor complex over time. osti.govnih.gov

Identify key structural features that contribute to its biological activity.

Computational studies have been used to investigate the potential of fluorine-based quinolines as inhibitors for proteins involved in viral assembly, revealing good docking energies and stability in complex with target proteins. osti.govnih.gov These studies also highlight the importance of the fluorine atom in enhancing binding to electronegative pockets in target proteins. osti.gov Furthermore, in silico analysis, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and density functional theory (DFT) studies, helps in evaluating the pharmacokinetic properties and electronic characteristics of new derivatives. plos.org

Future applications of computational modeling for this compound will likely involve:

Machine Learning and AI: Utilizing artificial intelligence to analyze large datasets and predict the properties of novel compounds with greater accuracy. nih.gov

Multi-scale Modeling: Combining different computational techniques to simulate the behavior of the compound from the molecular to the cellular level.

De Novo Design: Using algorithms to design entirely new molecules based on the desired pharmacological profile and the structure of the target. rjraap.com

Expanding the Scope of Derivatization and Functionalization Strategies

The versatility of the quinoline scaffold allows for a wide range of chemical modifications to fine-tune its properties for specific applications. nih.govossila.com Expanding the scope of derivatization and functionalization strategies for this compound is a key area of ongoing research. researchgate.nettu-dortmund.de

The presence of multiple functional groups on the 8-hydroxyquinoline core provides active sites for various chemical reactions, including electrophilic aromatic substitutions and multicomponent reactions like the Mannich and Betti reactions. nih.govmdpi.com These reactions allow for the introduction of diverse substituents at different positions on the quinoline ring, leading to a large library of analogs with potentially improved activities. nih.govmdpi.com

Recent advances in C-H functionalization offer a direct and atom-economical way to introduce new functional groups onto the quinoline core. researchgate.netdiva-portal.org Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling, provide methods for regioselective functionalization. beilstein-journals.org

Future derivatization strategies for this compound may focus on:

Late-Stage Functionalization: Modifying complex molecules in the final steps of a synthesis to quickly generate a diverse range of analogs. diva-portal.org

Bioorthogonal Chemistry: Developing reactions that can occur inside living systems without interfering with native biochemical processes, allowing for in-situ labeling and tracking of the compound.

Flow Chemistry: Utilizing continuous-flow reactors for the safe and efficient synthesis of derivatives on a larger scale.

Q & A

Q. How can researchers determine the solubility and stability of 7-Fluoro-4-methylquinolin-8-ol under varying pH conditions?

Methodological Approach:

- Conduct pH-dependent solubility assays using buffered solutions (e.g., phosphate buffer pH 3–9) and measure saturation concentrations via UV-Vis spectroscopy .

- Monitor stability using HPLC with a C18 column (e.g., 70:30 methanol:water mobile phase) to track degradation products over time under accelerated thermal conditions (40–60°C) .

- Cross-validate results with computational tools like COSMO-RS to predict solubility parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Approach:

- NMR : Use - and -NMR to confirm fluorine substitution patterns and methyl group positioning. Fluorine’s electronegativity may cause splitting in -NMR spectra .

- Mass Spectrometry : Employ HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., expected m/z ~191.07 for CHFNO) and fragmentation pathways .

- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol/water mixtures and analyze using synchrotron radiation .

Q. How should researchers design initial toxicity assessments for this compound?

Methodological Approach:

- Perform acute toxicity assays using in vitro models (e.g., human hepatocytes or zebrafish embryos) to assess LC values.

- Follow OECD Guidelines 423 for oral toxicity, noting fluorine’s potential bioaccumulation risks .